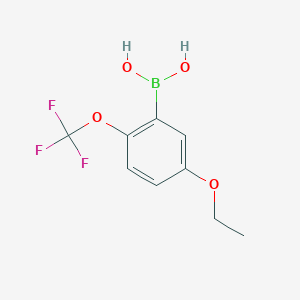
(5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic acid
描述
(5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H10BF3O4 and its molecular weight is 249.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on recent literature.
- IUPAC Name: this compound
- Molecular Formula: C11H12BF3O3
- Molecular Weight: 262.02 g/mol
- CAS Number: Not specified in the sources but can be found in chemical databases.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with boron reagents under controlled conditions. The presence of the trifluoromethoxy group enhances the compound's acidity and solubility, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various phenylboronic acids, including derivatives similar to this compound. These compounds have shown effectiveness against a range of pathogens:
- Candida albicans: Moderate activity observed.
- Aspergillus niger: Higher activity compared to other fungal strains.
- Bacillus cereus and Escherichia coli: Notably low Minimum Inhibitory Concentration (MIC), indicating strong antibacterial potential.
The mechanism of action is thought to involve inhibition of leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis in bacteria and fungi, similar to the action of other known boron-based antimicrobial agents .
Anticancer Activity
In addition to antimicrobial effects, boronic acids have been explored for their anticancer properties. Compounds structurally related to this compound have demonstrated cytotoxic effects in various cancer cell lines. For instance, studies indicate that certain boron-containing compounds can induce apoptosis in tumor cells, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
The biological activity of this compound may be attributed to:
- Enzyme Inhibition: The compound likely interacts with specific enzymes or receptors, inhibiting their function.
- Binding Affinity: The trifluoromethoxy group enhances binding to biological targets due to increased lipophilicity and hydrogen bonding capabilities.
- Isomerization: In solution, the compound may undergo isomerization, forming cyclic structures that could exhibit different biological activities compared to their linear counterparts .
Table 1: Summary of Biological Activities
Case Study Example
A study investigated the effects of various phenylboronic acids on microbial growth. The results indicated that compounds with electron-withdrawing groups, such as trifluoromethoxy, exhibited enhanced antimicrobial activity. Specifically, this compound was noted for its superior efficacy against Bacillus cereus, outperforming established drugs like Tavaborole in terms of MIC values .
属性
IUPAC Name |
[5-ethoxy-2-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O4/c1-2-16-6-3-4-8(17-9(11,12)13)7(5-6)10(14)15/h3-5,14-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIXYUPSVXNMNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC)OC(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














